7-Tetradecen-2-one, (7Z)-
CAS No.: 146955-45-5
Cat. No.: VC21091346
Molecular Formula: C14H26O
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146955-45-5 |
---|---|
Molecular Formula | C14H26O |
Molecular Weight | 210.36 g/mol |
IUPAC Name | (Z)-tetradec-7-en-2-one |
Standard InChI | InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8- |
Standard InChI Key | ZFQMGOCRWDJUCX-HJWRWDBZSA-N |
Isomeric SMILES | CCCCCC/C=C\CCCCC(=O)C |
SMILES | CCCCCCC=CCCCCC(=O)C |
Canonical SMILES | CCCCCCC=CCCCCC(=O)C |
Introduction
Chemical Identity and Structure
Basic Information
7-Tetradecen-2-one, (7Z)- is an unsaturated ketone with the molecular formula C₁₄H₂₆O. The compound has a molecular weight of 210.36 g/mol . It features a carbonyl group at position 2 of the carbon chain, with a Z-configured (cis) double bond between carbons 7 and 8. This specific stereochemistry is an important distinguishing feature of the compound and influences its physical and chemical properties.
Identifiers and Nomenclature
The compound is identified through various systematic naming conventions and identification systems, which are presented in the table below:
This compound is also known by several synonyms including (Z)-7-tetradecen-2-one, (7Z)-7-tetradecen-2-one, 7Z-tetradecen-2-one, and (Z)-tetradec-7-en-2-one .
Physical and Chemical Properties
Physical Properties
The physical properties of 7-Tetradecen-2-one, (7Z)- are crucial for understanding its behavior in different environments and applications. The available data on its physical characteristics are summarized below:
Chemical Properties
Understanding the chemical properties of 7-Tetradecen-2-one, (7Z)- provides insights into its reactivity and behavior in chemical reactions:
The compound has a relatively high lipophilicity as indicated by its XLogP3-AA value of 4.7 and LogP value of 4.66240 , suggesting good solubility in nonpolar solvents and limited water solubility. The presence of one hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors indicates limited capability for hydrogen bonding, which further explains its expected poor water solubility.
Structural Characteristics
Functional Groups
7-Tetradecen-2-one, (7Z)- contains two key functional groups that determine its chemical behavior:
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Ketone group: Located at position 2 of the carbon chain, this carbonyl group (C=O) is the primary reactive site for many chemical reactions, including nucleophilic addition, reduction, and condensation reactions.
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Carbon-carbon double bond: The Z-configured (cis) double bond between carbons 7 and 8 provides a site for addition reactions typical of alkenes, such as hydrogenation, halogenation, and oxidation.
Stereochemistry
The Z-configuration (cis) of the double bond is a critical aspect of this compound's identity. In this configuration, the major carbon chains are on the same side of the double bond, creating a bent structure that affects the compound's physical properties and molecular interactions. This stereochemistry distinguishes it from the E-isomer (trans) that would have different physical and potentially different chemical properties .
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